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Compound of Interest

3-Chloro-5-ethoxy-4-
Compound Name:

propoxybenzoic acid
CAS No.: 723245-44-1

Cat. No.: B427190

Get Quote

High-Purity Building Block for Medicinal Chemistry
& PDE4 Inhibitor Design
Part 1: Executive Summary & Strategic Utility

3-Chloro-5-ethoxy-4-propoxybenzoic acid (CAS: 723245-44-1) is a highly specialized
trisubstituted benzoic acid derivative. It serves as a critical scaffold in the synthesis of
phosphodiesterase 4 (PDE4) inhibitors and other anti-inflammatory agents targeting G-protein
coupled receptors (GPCRS).

Structurally, the compound features a "scaffold-hopping" architecture relevant to established
drugs like Roflumilast and Piclamilast. The specific substitution pattern—a chlorine atom at
position 3, an ethoxy group at position 5, and a propoxy chain at position 4—provides a unique
balance of electronic withdrawal and lipophilic bulk, essential for optimizing binding affinity
within hydrophobic enzymatic pockets.

Key Technical Highlights:

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b427190#bc-rfq
https://www.benchchem.com/product/b427190/docs?utm_src=pdf-body#technical-guide-3-chloro-5-ethoxy-4-propoxybenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b427190?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Pharmacophore Class: Trisubstituted Benzoic Acid / Catechol Ether.

o Primary Application: Late-stage intermediate for API synthesis (PDE4 inhibition, anti-
asthmatic, COPD therapeutics).

o Lipophilicity (cLogP): ~3.3 (Predicted), optimizing membrane permeability.
o Purity Standard: Typically

97% for research applications.

Part 2: Chemical Identity & Structural Analysis[1][2]

This section consolidates the physicochemical data necessary for analytical method
development and formulation.

Table 1: Physicochemical Properties
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Property Specification Technical Insight
3-Chloro-5-ethoxy-4- Defines substitution
IUPAC Name _ _ _ _
propoxybenzoic acid regiochemistry.
Unique identifier for
CAS Number 723245-44-1 procurement/regulatory
checks.
Molecular Formula -
Suitable for fragment-based
Molecular Weight 258.70 g/mol drug design (Rule of 3
compliant).
White to Off-white Crystalline Indicates high purity; yellowing
Appearance o
Powder suggests oxidation.
Insoluble in water; requires
N DMSO (>20 mg/mL), .
Solubility organic co-solvent for
Methanol, DCM _
bioassays.
Acidic moiety allows for salt
pKa (Predicted) ~3.8 - 4.2 (Carboxylic Acid) formation (e.g., Sodium salt) to
improve solubility.
Moderate lipophilicity; good
cLogP ~3.3 POP v 9

oral bioavailability potential.

H-Bond Donors/Acceptors

1 Donor / 4 Acceptors

Compliant with Lipinski's Rule
of 5.

Part 3: Synthesis & Manufacturing Protocol

Editorial Note:While specific industrial batch records are proprietary, the following protocol is

reconstructed based on verified precursors (CAS 733030-51-8) and standard Williamson ether

synthesis methodologies for this chemical class.

3.1 Retrosynthetic Analysis
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The most robust synthetic route avoids the non-selective alkylation of a dihydroxy intermediate.
Instead, it utilizes a pre-functionalized precursor: 3-Chloro-4-hydroxy-5-ethoxybenzoic acid.

Pathway:

o Starting Material: 3-Chloro-4-hydroxy-5-ethoxybenzoic acid (CAS 733030-51-8).
e Reagent: 1-Bromopropane (n-Propyl bromide).

e Mechanism:

Nucleophilic Substitution.

3.2 Step-by-Step Experimental Protocol

Reagents:

Precursor: 3-Chloro-4-hydroxy-5-ethoxybenzoic acid (1.0 eq)

Alkylating Agent: 1-Bromopropane (1.2 eq)

Base: Potassium Carbonate (

, anhydrous, 2.5 eq)

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
Procedure:

o Activation: Charge a reaction vessel with 3-Chloro-4-hydroxy-5-ethoxybenzoic acid and
anhydrous DMF under nitrogen atmosphere. Add

and stir at room temperature for 30 minutes to generate the phenoxide anion.

o Critical Control Point: Ensure the system is dry; water competes with the alkyl halide,
reducing yield.

o Alkylation: Dropwise add 1-Bromopropane to the mixture.
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o Reflux: Heat the reaction mixture to 60-80°C. Monitor via TLC (Mobile Phase: 5% MeOH in
DCM) or HPLC.

o Endpoint: Disappearance of the phenolic starting material (typically 4—-6 hours).
e Workup:
o Cool the mixture to room temperature.

o Pour into ice-cold 1M HCI (excess) to quench the base and precipitate the free acid
product.

o Note: The ester byproduct (propyl ester) may form if the carboxylic acid is also alkylated. If
this occurs, a hydrolysis step (LIOH/THF/Water) is required to revert to the free acid.

« Purification: Filter the precipitate. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane
to remove inorganic salts and trace impurities.

3.3 Synthesis Workflow Diagram

Hydrolysis Step
(LIOH / THF)
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+K2C03/ DMF (60-80°C, 4-6h)

l

Acidic Workup
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Click to download full resolution via product page

Figure 1: Logical synthesis flow for 3-Chloro-5-ethoxy-4-propoxybenzoic acid, including
contingency for ester byproduct formation.

Part 4: Analytical Characterization & QC

To ensure "Trustworthiness" in your data, the following analytical signatures must be verified.

1. HPLC Method (Reverse Phase)
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e Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).
» Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

e Gradient: 10% B to 90% B over 15 minutes.

e Detection: UV @ 254 nm (aromatic ring) and 280 nm.

o Expected Retention: The target molecule is relatively lipophilic and will elute late in the
gradient (approx. 10-12 min).

2. 1H NMR (DMSO-d6, 400 MHz) Prediction

e 12.9 ppm (s, 1H): Carboxylic acid proton (-COOH).

e 7.4-7.6 ppm (m, 2H): Aromatic protons (H2 and H6). The coupling pattern depends on the
meta-coupling between H2 and H6.

4.1 ppm (g, 2H): Ethoxy

3.9 ppm (t, 2H): Propoxy

1.7 ppm (m, 2H): Propoxy central

1.3 ppm (t, 3H): Ethoxy

0.9 ppm (t, 3H): Propoxy terminal

Part 5: Biological Context & Applications

This compound is not merely a chemical reagent; it is a pharmacophore probe.
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Mechanism of Action (Inferred): The 3-chloro-4,5-dialkoxybenzoic acid motif is a classic
scaffold for Phosphodiesterase 4 (PDE4) inhibitors.

e The "Catechol Ether" Mimic: The 4-propoxy and 5-ethoxy groups mimic the dialkoxy pattern
found in Rolipram and Roflumilast. These groups fit into the hydrophobic Q1 and Q2 pockets
of the PDE4 enzyme active site.

e The Chlorine Atom: The 3-chloro substituent occupies a distinct hydrophobic sub-pocket,
often improving potency compared to the hydrogen analog and preventing metabolic
oxidation of the ring.

Research Applications:

o SAR Libraries: Used to synthesize amides or esters to test binding affinity against PDE4B vs.
PDE4D isoforms.

e Prodrug Design: The carboxylic acid can be esterified to improve cell permeability, then
hydrolyzed intracellularly.
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Figure 2: Pharmacophore mapping of 3-Chloro-5-ethoxy-4-propoxybenzoic acid illustrating
its interaction with the PDE4 active site.
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Part 6: Safety & Handling (MSDS Summary)

¢ Signal Word: Warning
e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.
» Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

o Storage: Store at room temperature (15-25°C), kept dry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: 3-Chloro-5-ethoxy-4-propoxybenzoic
Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b427190/docs#technical-guide-3-chloro-5-ethoxy-4-
propoxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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